K134
概要
説明
K-134は、ホスホジエステラーゼ3(PDE3)を選択的に阻害する強力な抗血小板薬です。 血栓形成を阻害することにより脳損傷を防ぐことが知られており、血小板の過剰凝集に関連する脳梗塞の予防に有望な薬剤となっています .
準備方法
合成経路と反応条件
K-134の合成には、ホスホジエステラーゼ3の阻害が伴います。具体的な合成経路と反応条件は、独自の技術であり、公開文献では広く開示されていません。 この化合物は、PDE3AとPDE3Bを選択的に阻害する一連の化学反応によって合成されることが知られています .
工業生産方法
K-134の工業生産方法も独自の技術です。この化合物は、高純度と効力を確保するために管理された環境で生産されています。 生産プロセスには、化合物の完全性を維持するための厳格な品質管理が含まれます .
化学反応解析
反応の種類
K-134は、次のようないくつかの種類の化学反応を起こします。
酸化: K-134は酸化反応を起こす可能性がありますが、具体的な詳細は広く公開されていません。
還元: この化合物は、特定の条件下で還元反応を起こす可能性もあります。
一般的な試薬と条件
K-134に関与する反応で使用される一般的な試薬には以下のようなものがあります。
生成される主な生成物
K-134に関与する反応から生成される主な生成物は、主にその抗血栓作用に関連しています。 これには、血小板凝集の阻害と脳梗塞サイズの縮小が含まれます .
科学研究への応用
K-134は、次のような幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions
K-134 undergoes several types of chemical reactions, including:
Oxidation: K-134 can undergo oxidation reactions, although specific details are not widely available.
Reduction: The compound can also undergo reduction reactions under certain conditions.
Substitution: K-134 can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving K-134 include:
Collagen and ADP: These reagents are used in vitro to induce platelet aggregation, which K-134 inhibits in a dose-dependent manner.
Photochemical Reagents: Used in photothrombotic stroke models to induce arterial platelet aggregation.
Major Products Formed
The major products formed from the reactions involving K-134 are primarily related to its antithrombotic effects. These include the inhibition of platelet aggregation and the reduction of cerebral infarct size .
科学的研究の応用
K-134 has a wide range of scientific research applications, including:
作用機序
K-134は、ホスホジエステラーゼ3(PDE3)を選択的に阻害することによって作用を発揮します。この阻害は、サイクリックアデノシンモノホスファート(cAMP)の分解を防ぎ、血小板内のcAMPレベルの上昇につながります。 cAMPレベルの上昇は、血小板凝集と血栓形成を阻害し、脳梗塞のリスクを軽減します . K-134の分子標的はPDE3AとPDE3Bであり、血小板機能の調節に関与する重要な酵素です .
類似の化合物との比較
K-134は、その類似体であるシルデナフィルとよく比較されます。 両方の化合物がPDE3阻害剤ですが、K-134は血小板凝集と血栓形成の阻害においてより強力です . その他の類似の化合物には以下のようなものがあります。
シルデナフィル: 別のPDE3阻害剤ですが、K-134と比較して効果は弱いです.
ベスナリノン: 混合型PDE3阻害剤およびイオンチャネル修飾剤であり、正の変力作用を有します.
OPC18750 HCl: 様々な疾患の研究に使用される潜在的なPDE阻害剤です.
K-134の独自性は、そのより高い効力とPDE3の選択的阻害にあり、その類似体と比較して、より効果的な抗血小板薬となっています .
類似化合物との比較
K-134 is often compared with its analogue, cilostazol. While both compounds are PDE3 inhibitors, K-134 is more potent in inhibiting platelet aggregation and thrombus formation . Other similar compounds include:
Cilostazol: Another PDE3 inhibitor, but less potent compared to K-134.
Vesnarinone: A mixed PDE3 inhibitor and ion-channel modifier with positive inotropic effects.
OPC18750 HCl: A potential PDE inhibitor used to study various diseases.
K-134’s uniqueness lies in its higher potency and selective inhibition of PDE3, making it a more effective antiplatelet agent compared to its analogues .
生物活性
K134, a compound of interest in biological research, has been studied for its role in various cellular processes, particularly in relation to histone modifications and cell cycle regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, implications in cancer biology, and relevant case studies.
Histone Modification
This compound is primarily associated with the methylation of histone H2AX at lysine 134 (this compound). This modification plays a critical role in the DNA damage response (DDR). Research indicates that methylation at this compound is essential for the accumulation of γ-H2AX, a marker for DNA double-strand breaks (DSBs). When H2AX is mutated to prevent this compound methylation, the levels of γ-H2AX significantly decrease, indicating that this compound methylation is crucial for effective DDR signaling .
Cell Cycle Regulation
Additionally, this compound acetylation of lamin B1 has been shown to influence cell cycle progression. Specifically, acetylation at this site can slow the transition from G1 to S phase in the cell cycle, thereby impacting cellular proliferation and stability . This suggests that this compound may have broader implications beyond histone modification, affecting nuclear architecture and cellular dynamics.
Correlation with Cancer
A significant body of research has explored the correlation between this compound methylation and cancer progression. In clinical studies involving lung cancer tissues, higher levels of both H2AX this compound methylation and γ-H2AX were observed compared to normal tissues. Statistical analysis revealed a strong positive correlation (Spearman’s ρ = 0.823, P < 0.0001) between these two modifications, suggesting that this compound methylation could serve as a potential biomarker for cancer diagnosis and prognosis .
Case Studies
- Lung Cancer Study : A study involving 154 cases of lung cancer demonstrated that increased levels of H2AX this compound methylation were associated with more aggressive tumor characteristics. The findings suggest that targeting the pathways involved in this compound methylation could provide therapeutic avenues for treating lung cancer .
- Cell Line Experiments : Experiments conducted on HeLa cells showed that co-expressing wild-type H2AX with SUV39H2 led to increased γ-H2AX levels post-doxorubicin treatment. In contrast, cells expressing H2AX with mutations at this compound exhibited significantly reduced γ-H2AX production, reinforcing the importance of this compound methylation in DDR .
Data Tables
The following table summarizes key findings related to this compound's biological activity:
Study Type | Observation | Significance |
---|---|---|
Clinical Study | Higher H2AX this compound methylation in cancer vs normal tissue | Potential biomarker for cancer |
Cell Line Experiment | Reduced γ-H2AX levels in mutated H2AX-K134 | Critical role in DNA damage response |
特性
IUPAC Name |
1-cyclopropyl-1-[(1R,2R)-2-hydroxycyclohexyl]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c26-20-5-2-1-4-19(20)25(16-7-8-16)22(28)23-12-3-13-29-17-9-10-18-15(14-17)6-11-21(27)24-18/h6,9-11,14,16,19-20,26H,1-5,7-8,12-13H2,(H,23,28)(H,24,27)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNGSQNNMKROG-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172346 | |
Record name | K-134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189362-06-9 | |
Record name | K-134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189362069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-134 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | K-134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-134 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9J6NK6W4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。